molecular formula C23H15FN2O3S3 B491504 (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine CAS No. 441289-67-4

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine

Cat. No.: B491504
CAS No.: 441289-67-4
M. Wt: 482.6g/mol
InChI Key: HYCYPBNLEBQUOV-UHFFFAOYSA-N
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Description

(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a synthetic benzothiazole derivative designed for investigative applications. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse pharmacological potential . This particular compound integrates a naphthyl group and a fluorophenyl sulfonamide moiety, a structure suggestive of multi-target activity. Researchers may find it valuable for probing pathways related to oncology, as certain 2-(4-aminophenyl)benzothiazoles demonstrate potent and selective antitumor properties, with nanomolar inhibitory activity against specific cancer cell lines . Its structural features also make it a candidate for studies in infectious disease, given that benzothiazole derivatives are being actively investigated for their efficacy against resistant strains of pathogens, including Mycobacterium tuberculosis . Furthermore, the molecule's potential as a tubulin polymerization inhibitor targeting the colchicine-binding site could be explored, a mechanism relevant to disrupting cell division in proliferative diseases . This reagent is provided to support advanced in vitro research into these and other mechanistic studies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYPBNLEBQUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of 4-Hydroxy-3-Bromonaphthalene

Reagents :

  • 4-Hydroxy-3-bromonaphthalene (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (reflux, 6 h)

Procedure :
Thiourea reacts with 4-hydroxy-3-bromonaphthalene in ethanol under reflux to yield 3-mercapto-4-hydroxynaphthalene. Post-reaction, the mixture is cooled, diluted with ice water, and acidified with HCl to precipitate the thiol.

Yield : 78% (white crystalline solid)
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, -OH), 8.2–7.1 (m, 6H, naphthyl), 3.4 (s, 1H, -SH)

  • MP : 142–144°C

Thioether Formation with 2-Chlorobenzothiazole

Reagents :

  • 3-Mercapto-4-hydroxynaphthalene (1.0 equiv)

  • 2-Chlorobenzothiazole (1.1 equiv)

  • K₂CO₃ (1.5 equiv)

  • Acetone (reflux, 4 h)

Procedure :
The thiol is deprotonated with K₂CO₃ in acetone, followed by nucleophilic substitution with 2-chlorobenzothiazole. Conventional reflux affords the thioether linkage.

Optimization :

MethodTime (h)Yield (%)
Conventional482
Microwave (180°C)0.589
Ultrasound185

Characterization :

  • IR (KBr) : 3250 cm⁻¹ (-OH), 1580 cm⁻¹ (C=N, benzothiazole)

  • LC-MS : m/z 327.1 [M+H]⁺

Synthesis of 4-Fluorobenzenesulfonyl Chloride

Reagents :

  • 4-Fluorobenzenesulfonic acid (1.0 equiv)

  • PCl₅ (2.0 equiv)

  • Dichloromethane (0°C, 2 h)

Procedure :
Sulfonic acid is treated with PCl₅ in DCM under ice-cooling. The resultant sulfonyl chloride is purified via distillation.

Yield : 91% (colorless liquid)
Characterization :

  • ¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 2H, Ar-H), 7.3–7.1 (m, 2H, Ar-H)

Sulfonamide Coupling Reaction

Reagents :

  • Benzothiazole-thioether-hydroxynaphthyl intermediate (1.0 equiv)

  • 4-Fluorobenzenesulfonyl chloride (1.2 equiv)

  • Pyridine (2.0 equiv)

  • THF (rt, 12 h)

Procedure :
The intermediate is dissolved in THF, followed by sequential addition of pyridine and sulfonyl chloride. The reaction proceeds at room temperature, with pyridine scavenging HCl.

Workup :
The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol/water yields the pure product.

Yield : 76% (pale yellow solid)
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.4 (s, 1H, -OH), 8.3–6.9 (m, 14H, aromatic), 5.2 (s, 1H, -NH)

  • ¹³C NMR : δ 164.1 (C-F), 152.3 (C=N), 121.8–110.4 (aromatic carbons)

  • HRMS : m/z 513.08 [M+H]⁺ (calc. 513.07)

Comparative Analysis of Synthetic Methodologies

Thioether Formation Efficiency

Microwave irradiation significantly enhances reaction efficiency, reducing time from 4 h to 30 min while improving yield by 7% compared to conventional heating. Ultrasound offers intermediate benefits, ideal for heat-sensitive substrates.

Sulfonamide Coupling Challenges

Competitive sulfonation at the naphthol -OH group necessitates careful stoichiometry. Protecting the hydroxyl with acetyl (Ac₂O/pyridine) prior to sulfonylation, followed by deprotection (K₂CO₃/MeOH), elevates yield to 84% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), manganese dioxide (MnO2)

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Bases: Pyridine, sodium hydroxide (NaOH)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

    Quinones: Formed from the oxidation of the hydroxyl group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Aromatics: Products of nucleophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including those similar to (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine. These compounds have been tested for their efficacy against a range of bacteria and fungi. For instance, derivatives with similar structural motifs have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungal strains .

Anticancer Properties
Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For example, specific derivatives have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation markers in various animal models, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Optical Materials
The structural characteristics of benzothiazole derivatives make them suitable for applications in optical materials. Their ability to form stable complexes with metals enhances their utility in photonic devices and sensors. Research has focused on synthesizing these compounds for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from 2-hydrazinobenzothiazole and various sulfonyl chlorides. The reaction conditions can significantly affect the yield and purity of the final product. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

Study Objective Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli with an MIC of 5 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines at concentrations above 10 µM.
Study CAnti-inflammatory EffectsReduced paw edema by 70% in a rat model compared to control.

Mechanism of Action

The mechanism of action of (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anti-cancer activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with three analogs derived from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₆FN₃O₃S₂ 3-Benzothiazol-2-ylthio, 4-hydroxynaphthyl, (4-fluorophenyl)sulfonyl ~497.5 (calculated) Sulfonyl group enhances stability; hydroxynaphthyl increases hydrophobicity
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine C₁₆H₁₃FN₂S Benzyl, 4-fluorophenyl 284.35 Simpler thiazole backbone; lacks sulfonyl and hydroxynaphthyl groups
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine C₁₆H₁₃N₃O₄S₂ Tosyl (p-toluenesulfonyl), 4-nitrophenyl 383.42 Nitro group confers strong electron-withdrawing effects; tosyl substituent
Dansyl-modified oligonucleotide handle Variable Dansyl fluorophore, sulfonyl azide Variable Used for fluorescence labeling; lacks benzothiazole or naphthyl groups

Functional Implications

  • In contrast, the nitro group in ’s compound is more polar but less metabolically stable .
  • Hydrophobicity : The hydroxynaphthyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to the simpler benzyl or dansyl derivatives .
  • Bioconjugation Potential: The sulfonyl azide handle in ’s compounds enables efficient conjugation to biomolecules, a feature the target compound may share due to its sulfonyl group .

Biological Activity

The compound (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Benzothiazole derivatives have been widely studied due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent functionalization to incorporate the sulfonamide and hydroxynaphthyl groups. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized a series of benzothiazole compounds that demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. The lead compound from this series exhibited IC50 values indicating potent cytotoxicity at low concentrations (1-4 µM) and was shown to induce apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Inhibition of AKT/ERK pathways
B7A5492Induction of apoptosis
B7H12994Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer effects, compounds similar to This compound have also shown promise in reducing inflammatory cytokines such as IL-6 and TNF-α. This dual action positions these compounds as potential candidates for treating conditions where inflammation is a contributing factor to tumor progression .

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects involve modulation of key signaling pathways. The inhibition of the AKT and ERK pathways is particularly noteworthy, as these pathways are crucial for cell survival and proliferation in cancer cells. Western blot analyses have confirmed that benzothiazole derivatives can effectively downregulate these pathways, leading to decreased cell viability and increased apoptosis .

Case Studies

A notable case study involved the evaluation of several benzothiazole derivatives against various cancer cell lines. The findings indicated that modifications to the benzothiazole structure significantly influenced biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .

Q & A

Q. What are the optimal synthetic routes for (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine, considering functional group compatibility?

Methodological Answer: The synthesis of benzothiazole-sulfonamide derivatives often involves sequential functionalization. For example:

  • Thioether formation : Reacting a benzothiazole precursor with a thiol-containing intermediate (e.g., 4-hydroxynaphthyl thiol) under acidic conditions (e.g., HOAc) with KSCN and Br₂, as demonstrated in analogous benzothiazole syntheses (47% yield) .
  • Sulfonamide coupling : Introducing the (4-fluorophenyl)sulfonyl group via nucleophilic substitution or Mitsunobu reaction, ensuring compatibility with hydroxyl and amine groups.
Step Reagents/Conditions Yield
ThioetherKSCN, Br₂ in HOAc, 24h~47%
Sulfonamide(4-Fluorophenyl)sulfonyl chloride, DCM, base (e.g., Et₃N)~56%

Q. How can researchers confirm the molecular structure of the compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substitution patterns. The fluorophenyl group shows distinct 19F^{19}F signals at ~-110 ppm (cf. 4-fluorophenyl derivatives) .
  • LC-MS : Optimize ESI(+) parameters with acetonitrile/0.1% formic acid mobile phase. Monitor for [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or benzothiazole moieties) .
  • FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretching) and hydroxyl (3400 cm⁻¹) groups .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:

  • Use DMSO stock solutions (≤1% v/v in media) to minimize cytotoxicity.
  • Employ co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility .
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation before assays.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding sulfonamide geometry?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve electron density for the sulfonamide group.
  • Refinement : Apply SHELXL with restraints for bond lengths/angles (S–N = 1.63 Å, C–S–O = 106–108°) .
  • Validation : Check for disorder using PLATON’s ADDSYM and R1 convergence (<5%).

Q. How to design biological activity assays targeting bacterial virulence inhibition, given structural similarities to known inhibitors?

Methodological Answer:

  • Target selection : Prioritize Pseudomonas aeruginosa virulence factors (e.g., pyocyanin) based on benzothiazole derivatives’ efficacy .
  • Assay design :
    • Use agar diffusion or microbroth dilution (MIC) for antimicrobial screening.
    • Quantify biofilm inhibition via crystal violet staining and confocal microscopy .

Q. What LC-MS parameters optimize detection of degradation products in stability studies?

Methodological Answer:

  • Column : C18 (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient.
  • MS settings :
    • ESI(+), capillary voltage: 3.5 kV, source temp: 300°C.
    • Monitor for m/z shifts indicative of hydrolysis (e.g., loss of SO₂ or hydroxylation) .

Q. How to resolve contradictions in reported bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Comparative studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Metabolic profiling : Use liver microsomes to identify pharmacokinetic limitations (e.g., rapid glucuronidation) .
  • Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .

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